
2-Ethenyl-3-hexyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-3-hexyloxirane is an organic compound with the molecular formula C10H18O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an ethenyl group attached to the third carbon of the hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-hexyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of 2-ethenyl-3-hexene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions can yield this compound. The reaction typically occurs at room temperature and requires an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the epoxidation process to enhance selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-3-hexyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Aplicaciones Científicas De Investigación
2-Ethenyl-3-hexyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a reactive intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-3-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxyoctane: Similar in structure but lacks the ethenyl group.
Styrene oxide: Contains an oxirane ring but with a phenyl group instead of a hexyl chain.
Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.
Uniqueness
2-Ethenyl-3-hexyloxirane is unique due to the presence of both an ethenyl group and a hexyl chain, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
88329-20-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-ethenyl-3-hexyloxirane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-10-9(4-2)11-10/h4,9-10H,2-3,5-8H2,1H3 |
Clave InChI |
PNYURLTXZRPCCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C(O1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


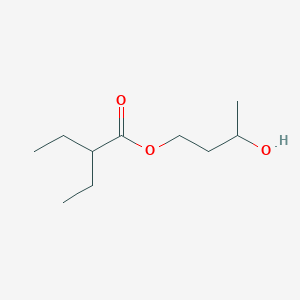

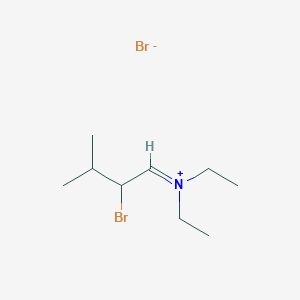
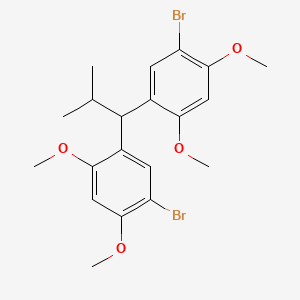
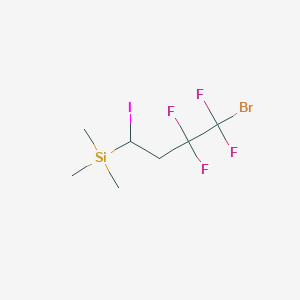
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
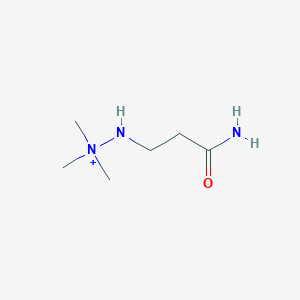
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
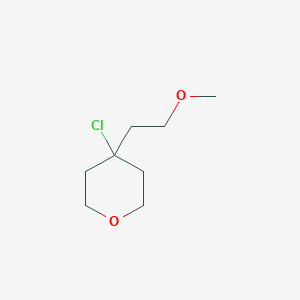
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
